6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-chloro-5-nitrobenzoate
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Overview
Description
6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-chloro-5-nitrobenzoate is a complex organic compound known for its diverse applications in scientific research and industry. This compound features a unique structure combining pyrimidine, pyran, and benzoate moieties, which contribute to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-chloro-5-nitrobenzoate typically involves multi-step organic reactions. One common synthetic route includes:
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Formation of the Pyrimidine-Thio Intermediate
Starting Materials: 4,6-dimethylpyrimidine-2-thiol.
Reaction Conditions: The thiol group is activated using a base such as sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF).
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Coupling with Pyran Derivative
Intermediate: The activated pyrimidine-thio intermediate is then reacted with a suitable pyran derivative under mild heating conditions to form the thioether linkage.
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Esterification with 2-chloro-5-nitrobenzoic Acid
Final Step: The resulting compound is esterified with 2-chloro-5-nitrobenzoic acid using a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) in an organic solvent like dichloromethane (DCM).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of automated purification systems to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
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Oxidation
Reagents: Common oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Conditions: Typically carried out in aqueous or organic solvents under controlled temperatures.
Products: Oxidation can lead to the formation of sulfoxides or sulfones from the thioether group.
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Reduction
Reagents: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Conditions: Conducted in inert atmospheres to prevent unwanted side reactions.
Products: Reduction of the nitro group to an amine.
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Substitution
Reagents: Nucleophiles like amines or thiols.
Conditions: Typically performed in polar aprotic solvents.
Products: Substitution reactions can modify the benzoate or pyrimidine rings, leading to a variety of derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as probes for studying biochemical pathways. The presence of the nitrobenzoate moiety makes it a candidate for studying nitroreductase activity in cells.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity. It is also explored for its potential use in agrochemicals.
Mechanism of Action
The mechanism of action of 6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-chloro-5-nitrobenzoate involves its interaction with specific molecular targets. The nitrobenzoate moiety can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyrimidine and pyran rings may also contribute to binding interactions with enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
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6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl benzoate
- Lacks the chloro and nitro substituents, leading to different reactivity and biological activity.
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4-oxo-4H-pyran-3-yl 2-chloro-5-nitrobenzoate
- Does not contain the pyrimidine-thio moiety, which affects its chemical properties and applications.
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6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl acetate
- The acetate group replaces the benzoate, altering its solubility and reactivity.
Uniqueness
The uniqueness of 6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-chloro-5-nitrobenzoate lies in its combination of functional groups, which confer a distinct set of chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
[6-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-chloro-5-nitrobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN3O6S/c1-10-5-11(2)22-19(21-10)30-9-13-7-16(24)17(8-28-13)29-18(25)14-6-12(23(26)27)3-4-15(14)20/h3-8H,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFHQXQMLFSKJJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC2=CC(=O)C(=CO2)OC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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